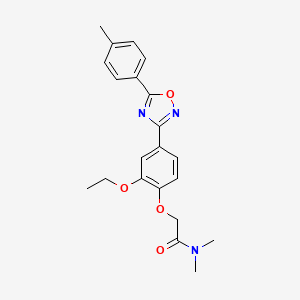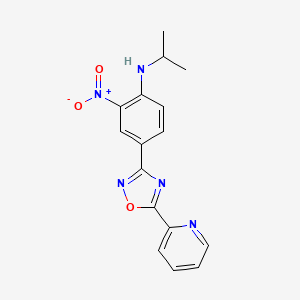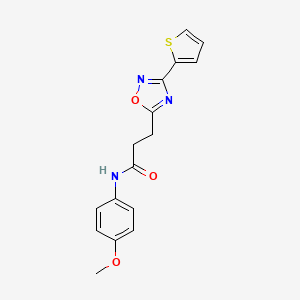
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, also known as HMN-214, is a small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to inhibit tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. This makes N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide a promising candidate for cancer treatment.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an important enzyme that plays a role in protecting cells from oxidative stress. However, in cancer cells, NQO1 is overexpressed and contributes to tumor growth and survival. By inhibiting NQO1, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit tumor angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has also been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and gemcitabine.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide in lab experiments is its specificity for NQO1. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. One direction is to further investigate its mechanism of action and identify other targets that may contribute to its anticancer properties. Another direction is to optimize the synthesis method to improve the solubility and bioavailability of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide in cancer patients. Further studies are needed to determine its potential as a cancer treatment.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide is a promising small molecule inhibitor that has shown anticancer properties in preclinical studies. Its mechanism of action involves the inhibition of NQO1, which is overexpressed in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has several biochemical and physiological effects and has the potential to enhance the efficacy of chemotherapy drugs. Further studies are needed to evaluate its safety and efficacy in clinical trials and to identify other targets that may contribute to its anticancer properties.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves several steps. First, 2-hydroxy-6-methylquinoline is reacted with formaldehyde and sodium borohydride to form (2-hydroxy-6-methylquinolin-3-yl)methanol. This intermediate is then reacted with 2-methoxybenzoyl chloride and isonicotinoyl chloride to form N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. The final product is purified by column chromatography.
properties
IUPAC Name |
N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-7-8-20-18(13-16)14-19(23(28)26-20)15-27(21-5-3-4-6-22(21)30-2)24(29)17-9-11-25-12-10-17/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLERGQYFDDMAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B7689739.png)





![3,4-dimethoxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7689790.png)






